molecular formula C16H23NO3 B3376224 L-Leucine, N-(1-oxo-4-phenylbutyl)- CAS No. 117611-45-7

L-Leucine, N-(1-oxo-4-phenylbutyl)-

Cat. No.: B3376224
CAS No.: 117611-45-7
M. Wt: 277.36 g/mol
InChI Key: ZXHZVSUXSLRNAU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Leucine, N-(1-oxo-4-phenylbutyl)-: is a synthetic compound derived from the amino acid leucine. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a leucine backbone with a phenylbutyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, N-(1-oxo-4-phenylbutyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with L-leucine and 4-phenylbutyric acid.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of L-Leucine, N-(1-oxo-4-phenylbutyl)- may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

L-Leucine, N-(1-oxo-4-phenylbutyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

L-Leucine, N-(1-oxo-4-phenylbutyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in protein synthesis and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in muscle growth and repair.

    Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of L-Leucine, N-(1-oxo-4-phenylbutyl)- involves its interaction with specific molecular targets and pathways:

    Protein Synthesis: The compound stimulates the mTOR pathway, which is crucial for protein synthesis and muscle growth.

    Metabolic Pathways: It influences various metabolic pathways, including those involved in energy production and amino acid metabolism.

Comparison with Similar Compounds

L-Leucine, N-(1-oxo-4-phenylbutyl)- can be compared with other similar compounds such as:

    L-Leucine: The parent amino acid, which is essential for protein synthesis.

    4-Phenylbutyric Acid: A compound used in the treatment of urea cycle disorders.

    N-Acetyl-L-Leucine: A derivative of leucine with neuroprotective properties.

The uniqueness of L-Leucine, N-(1-oxo-4-phenylbutyl)- lies in its combined structural features, which confer specific biological activities not observed in its individual components.

Properties

IUPAC Name

(2S)-4-methyl-2-(4-phenylbutanoylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-12(2)11-14(16(19)20)17-15(18)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHZVSUXSLRNAU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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